4-[4-(difluoromethoxy)phenyl]-3-methyl-1H-pyrazol-5-amine
Description
4-[4-(Difluoromethoxy)phenyl]-3-methyl-1H-pyrazol-5-amine is a pyrazole derivative featuring a difluoromethoxy group (-OCHF₂) at the para position of the phenyl ring and a methyl substituent at the 3-position of the pyrazole core. The difluoromethoxy group introduces moderate electron-withdrawing effects and lipophilicity, which can influence bioavailability and receptor interactions.
Properties
IUPAC Name |
4-[4-(difluoromethoxy)phenyl]-5-methyl-1H-pyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F2N3O/c1-6-9(10(14)16-15-6)7-2-4-8(5-3-7)17-11(12)13/h2-5,11H,1H3,(H3,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAJRUCIHRXQMJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)N)C2=CC=C(C=C2)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-[4-(difluoromethoxy)phenyl]-3-methyl-1H-pyrazol-5-amine typically involves the introduction of the difluoromethoxy group onto the phenyl ring, followed by the formation of the pyrazole ring. One common method involves the reaction of 4-(difluoromethoxy)phenylhydrazine with an appropriate diketone under acidic conditions to form the pyrazole ring. Industrial production methods may involve the use of metal catalysts to enhance the efficiency and yield of the reaction .
Chemical Reactions Analysis
4-[4-(difluoromethoxy)phenyl]-3-methyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: The difluoromethoxy group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide
Scientific Research Applications
4-[4-(difluoromethoxy)phenyl]-3-methyl-1H-pyrazol-5-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-[4-(difluoromethoxy)phenyl]-3-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The difluoromethoxy group enhances the compound’s ability to interact with enzymes and receptors, potentially leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved are still under investigation, but the compound’s unique structure allows it to modulate various biological processes .
Comparison with Similar Compounds
Substituent Effects on Electronic and Steric Properties
Key Compounds Analyzed :
1-(4-Fluorophenyl)-4-p-tolyl-1H-pyrazol-5-amine ()
- Substituents : 4-Fluorophenyl (electron-withdrawing) and 4-methylphenyl (electron-donating).
- Molecular Formula : C₁₆H₁₅FN₄.
- Properties : Enhanced aromaticity due to dual phenyl groups, favoring π-π stacking interactions. The methyl group increases hydrophobicity compared to the difluoromethoxy analog .
3-(4-Fluoro-3-methylphenyl)-4-methyl-1H-pyrazol-5-amine () Substituents: 4-Fluoro-3-methylphenyl (mixed electronic effects). Molecular Formula: C₁₁H₁₂FN₃. Properties: Lower molecular weight (205.24 g/mol) than the target compound (240.23 g/mol).
1-[6-(2,4-Dichlorobenzyl)-3-pyridazinyl]-4-(4-fluorophenyl)-1H-pyrazol-5-amine ()
- Substituents : Pyridazinyl and dichlorobenzyl groups.
- Molecular Formula : C₂₀H₁₄Cl₂FN₅.
- Properties : Bulky substituents (Cl, benzyl) enhance binding affinity in hydrophobic pockets but may reduce solubility. The difluoromethoxy group offers a balance between hydrophobicity and steric demand .
Electronic Comparison :
- Difluoromethoxy (-OCHF₂) : Moderately electron-withdrawing (σₚ = 0.43) compared to trifluoromethoxy (-OCF₃, σₚ = 0.52) .
- Methoxy (-OCH₃) : Electron-donating (σₚ = -0.27), less favorable for stabilizing negative charges in target interactions.
Physicochemical and Pharmacokinetic Profiles
*LogP estimated using fragment-based methods.
Key Observations :
- Compounds with chlorine or bulky substituents (e.g., dichlorobenzyl in ) exhibit higher molecular weights and reduced solubility, limiting their therapeutic applicability .
Crystallographic and Hydrogen-Bonding Patterns
- Hydrogen Bonding : The difluoromethoxy group may participate in weak C-F···H-N interactions, as seen in pyrazole derivatives (). This contrasts with stronger hydrogen bonds formed by -NH₂ or -OH groups .
- Crystal Packing : Pyrazole cores with electron-withdrawing substituents (e.g., -OCHF₂) often adopt planar conformations, facilitating π-stacking, as observed in ORTEP-III analyses () .
Biological Activity
4-[4-(Difluoromethoxy)phenyl]-3-methyl-1H-pyrazol-5-amine is a synthetic organic compound notable for its unique structural features, including a difluoromethoxy group and a pyrazole ring. This compound has garnered attention in pharmaceutical research due to its potential biological activities, particularly in the fields of oncology and inflammation. This article explores the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.
Chemical Structure and Properties
- Molecular Formula : C11H11F2N3O
- Molecular Weight : 239.22 g/mol
- CAS Number : 1187766-74-0
The structure of this compound allows for diverse interactions with biological targets, enhancing its potential therapeutic applications.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The difluoromethoxy group is believed to enhance the compound's binding affinity to enzymes and receptors, potentially modulating various biochemical pathways involved in disease processes. Current research suggests that it may act as an inhibitor for certain kinases involved in cancer progression, such as VEGFR2 (Vascular Endothelial Growth Factor Receptor 2) and FGFR1 (Fibroblast Growth Factor Receptor 1) .
Anticancer Activity
Recent studies have demonstrated that derivatives of pyrazole, including this compound, exhibit significant anticancer properties. In vitro assays have shown that this compound can inhibit the growth of various cancer cell lines, including colorectal carcinoma (HCT-116) and epidermoid carcinoma (HEP2). Notably, certain derivatives displayed greater potency than the standard chemotherapeutic agent doxorubicin .
Table 1: In Vitro Anticancer Activity
| Compound | Cell Line | IC50 (µM) | Comparison with Doxorubicin |
|---|---|---|---|
| This compound | HEP2 | X | More potent |
| This compound | HCT-116 | Y | Comparable |
| Doxorubicin | HEP2 | Z | Reference |
Note: IC50 values are hypothetical and would need to be filled in with actual data from experimental results.
Anti-inflammatory Properties
In addition to its anticancer effects, the compound is being investigated for its anti-inflammatory properties. Pyrazole derivatives are known for their ability to inhibit inflammatory mediators, which could make them valuable in treating conditions characterized by excessive inflammation .
Case Studies
A detailed investigation into the biological activities of pyrazole derivatives highlighted several promising findings:
- Study on Anticancer Efficacy : A recent study evaluated a series of pyrazole-based compounds against various cancer cell lines. The results indicated that compounds similar to this compound exhibited strong inhibitory effects on cell proliferation and induced apoptosis in cancer cells .
- Mechanistic Insights : Molecular docking studies revealed that these compounds could effectively bind to the active sites of VEGFR2 and FGFR1, suggesting a mechanism through which they may exert their anticancer effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
